Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate
Overview
Description
Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes both pyrrole and indole rings, making it an interesting subject for research in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate typically involves multi-step processes. One common method includes the cyclization of pyrrole derivatives with appropriate substituents. For instance, the preparation of pyrrole-derived α,β-alkynyl ketones followed by Sonogashira cross-coupling and subsequent cyclization steps can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate include other pyrrole and indole derivatives, such as:
- Pyrrolo[1,2-a]pyrazine derivatives
- 5H-pyrrolo[2,3-b]pyrazine derivatives
- 6H-pyrrolo[3,4-b]pyrazine derivatives
Uniqueness
What sets this compound apart is its specific arrangement of the pyrrole and indole rings, which can confer unique chemical and biological properties
Biological Activity
Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key research findings and highlighting its significance in drug development.
This compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₄N₂O₂
- Molecular Weight : 230.26 g/mol
- CAS Number : 105518-45-4
These properties contribute to its interactions with biological systems and its potential therapeutic applications.
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : In studies involving P388 murine leukemia cells, compounds similar to this compound have shown a marked accumulation in the G2/M phase of the cell cycle, indicating potential mechanisms for inducing apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects may involve:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes. This property is critical for its anticancer activity as it can lead to cell death through the inhibition of topoisomerase II .
- Topoisomerase Inhibition : this compound may stabilize DNA-topoisomerase II covalent complexes which is essential for its cytotoxic effects against tumor cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that derivatives of tetrahydropyrrolo compounds exhibit:
- Broad-Spectrum Activity : Some derivatives have shown effectiveness against various bacterial and fungal strains. The exact mechanisms remain under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
Compound | Activity | Notes |
---|---|---|
This compound | High cytotoxicity | Effective against P388 cells |
Methyl derivatives | Varied activity | Generally lower potency compared to ethyl analogs |
Other tetrahydropyrrole derivatives | Antimicrobial properties | Broader biological applications |
Study on Cytotoxicity
A study published in PubMed examined the cytotoxic effects of various tetrahydropyrrole derivatives on cancer cell lines. This compound was found to be one of the most potent compounds tested against P388 leukemia cells. The study highlighted that modifications to the ethyl group could enhance or diminish cytotoxic effects significantly .
Research on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of similar compounds. This compound and its derivatives were tested against various pathogens. Results indicated promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. The study suggested that further optimization could lead to effective antimicrobial agents for clinical use.
Properties
IUPAC Name |
ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12-7-9-8-5-6-14-10(8)3-4-11(9)15-12/h3-4,7,14-15H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVYSBKTFUUGLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC3=C2CCN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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